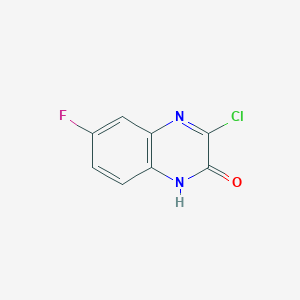

3-chloro-6-fluoroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2O/c9-7-8(13)12-5-2-1-4(10)3-6(5)11-7/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGDETYBEDDGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(C(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 6 Fluoroquinoxalin 2 1h One and Its N Oxide Derivatives

Primary Synthetic Routes to the Quinoxalinone Core Structure

The foundational structure of 3-chloro-6-fluoroquinoxalin-2(1H)-one is typically assembled through cyclization reactions that build the quinoxalinone ring system from acyclic precursors.

One-Step Annulation Reactions Employing 1,1,2-Trichloro-2-nitroethene and Substituted Anilines

A highly effective method for the synthesis of 3-chloroquinoxalin-2(1H)-one 4-oxides is the one-pot annulation reaction between substituted anilines and 1,1,2-trichloro-2-nitroethene (TCNiE). researchgate.net This reaction proceeds efficiently, providing the target quinoxalinone N-oxides in good yields. The process is notable for its control over the C-N cyclization pathway, which can sometimes compete with a double vinylic nucleophilic substitution (SNVin) reaction when TCNiE reacts with amines. researchgate.net The mode of addition of the reactants is a critical parameter in directing the reaction towards the desired cyclization, leading exclusively to the 3-chloroquinoxalin-2(1H)-one 4-oxide products. researchgate.net The structure of the resulting products has been definitively confirmed through methods such as X-ray analysis. researchgate.net

Influence of 4-Fluoroaniline (B128567) on Regioselectivity in Annulation

The use of 4-fluoroaniline as the substituted aniline (B41778) precursor in the annulation reaction with 1,1,2-trichloro-2-nitroethene directly leads to the formation of this compound 4-oxide. researchgate.net The position of the fluorine atom in the final product is dictated by its position on the starting aniline ring. This regioselectivity is a key feature of the annulation process, allowing for the specific placement of substituents on the benzene (B151609) portion of the quinoxalinone core. The reaction between 4-fluoroaniline and TCNiE provides a direct and efficient route to the versatile this compound 4-oxide intermediate. researchgate.net

Formation and Isolation of this compound 4-Oxide

The one-step annulation of 4-fluoroaniline with TCNiE directly yields this compound 4-oxide. researchgate.net This product is not merely an intermediate but the primary, stable compound isolated from this specific reaction. The formation of the N-oxide is an intrinsic part of the cyclization mechanism with the nitroalkene. This readily available, polyfunctionalized starting material can be selectively modified at both the chloronitrone and the amide functionalities, paving the way for the synthesis of a diverse library of over 30 new quinoxaline (B1680401) derivatives with unique substitution patterns in good to excellent yields. researchgate.net Density functional theory (DFT) calculations have been employed to understand the electronic properties of this versatile compound, providing a rationale for its distinct reactivity. researchgate.net

| Reactant 1 | Reactant 2 | Primary Product | Key Feature |

|---|---|---|---|

| 4-Fluoroaniline | 1,1,2-Trichloro-2-nitroethene (TCNiE) | This compound 4-oxide | Regioselective one-pot synthesis |

Alternative and Emerging Synthetic Protocols for Functionalized Quinoxalinones

Beyond the primary annulation routes, medicinal chemists and process researchers have developed innovative methods to synthesize functionalized quinoxalinones, often focusing on milder conditions, improved efficiency, and the avoidance of transition metals.

Condensation and Metal-Free N-Arylation Approaches

A powerful alternative for building the quinoxaline core involves a tandem one-pot protocol that combines the condensation of arylamines with β-keto oximes, followed by a metal-free N-arylation step. nih.govnih.gov This method is catalyzed by a Lewis acid and successfully produces a variety of functionalized quinoxalines in moderate to good yields (42–82%). nih.gov The reaction sequence is valued for its compatibility with numerous functional groups, including halides and esters, and its proven applicability on a gram scale. nih.gov This approach highlights a move towards more sustainable synthetic strategies by avoiding transition metal catalysts. nih.gov

| Reactant Type A | Reactant Type B | Key Process Steps | Catalyst/Conditions | Advantage |

|---|---|---|---|---|

| Arylamines | β-Keto oximes | 1. Condensation 2. Metal-Free N-Arylation | Lewis Acid | Good functional group tolerance; gram-scale applicability |

Oxidative Cyclization Reactions for Quinoxaline N-Oxides

Oxidative cyclization represents another modern approach to quinoxaline N-oxides. One such method involves the radical-mediated cyclization of α-oxoketene N,S-acetals using tert-butyl nitrite (B80452) (TBN) in the open air. thieme-connect.com This cascade annulation proceeds through a C(sp²)–H nitrosation followed by an intramolecular N-arylation, which then undergoes oxidation to form the quinoxaline N-oxide framework. thieme-connect.com This protocol is notable for its mild conditions, short reaction times, and the fact that it requires no catalyst or external additive. thieme-connect.com Other emerging techniques include electrochemical oxidative cyclization, which avoids the need for chemical oxidants and transition metals entirely, aligning with the principles of green chemistry. rsc.org Hypervalent iodine reagents have also been utilized as oxidants in the cyclization of ketoximes to form N-heterocyclic oxides, a strategy that could potentially be adapted for quinoxaline N-oxide synthesis. nih.gov

Considerations for Reaction Conditions and Scalability in Laboratory Synthesis

The successful synthesis of this compound and its N-oxide hinges on the precise control of reaction conditions. Factors such as solvent choice, temperature, reaction time, and the nature of reagents and catalysts play a pivotal role in the outcome of the synthesis. Furthermore, the scalability of these laboratory methods is a crucial consideration for producing larger quantities of the target compounds for further research and development.

Synthesis of this compound 4-Oxide

A primary route for the synthesis of this compound 4-oxide involves a one-pot annulation reaction. This method utilizes commercially available starting materials, 4-fluoroaniline and 1,1,2-trichloro-2-nitroethene. The reaction proceeds by the addition of the aniline derivative to the nitroalkene, leading to a cyclization that forms the quinoxalinone N-oxide ring system.

The scalability of this one-pot reaction would depend on several factors, including the efficiency of heat dissipation, the management of any potential side reactions, and the ease of product isolation and purification from the reaction mixture on a larger scale.

Synthesis of this compound

A plausible and common laboratory-scale synthesis of this compound can be envisioned as a two-step process starting from 4-fluoro-1,2-phenylenediamine.

Step 1: Cyclocondensation to form 6-fluoroquinoxalin-2(1H)-one

The initial step involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable C2 synthon, such as diethyl oxalate. This reaction is a well-established method for the formation of the quinoxalinone scaffold.

| Parameter | Condition | Rationale |

| Reactants | 4-Fluoro-1,2-phenylenediamine, Diethyl oxalate | Readily available starting materials for building the quinoxalinone core. |

| Solvent | Ethanol, Methanol, or Acetic Acid | Protic solvents are commonly used to facilitate the dissolution of reactants and the cyclization reaction. |

| Temperature | Reflux | Elevated temperatures are typically required to drive the condensation and cyclization to completion. |

| Reaction Time | Several hours | The reaction is monitored until completion, which often requires a prolonged heating period. |

| Work-up | Cooling and filtration | The product often precipitates from the reaction mixture upon cooling, allowing for straightforward isolation. |

For scalability, the choice of solvent becomes critical, not only for its reaction performance but also for its ease of removal and potential environmental impact. The efficiency of heating and stirring on a larger scale must be considered to ensure uniform reaction conditions and prevent localized overheating, which could lead to side product formation.

Step 2: Chlorination of 6-fluoroquinoxalin-2(1H)-one

The second step is the conversion of the hydroxyl group at the 2-position of the quinoxalinone to a chloro group. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

| Parameter | Condition | Rationale |

| Reagent | Phosphorus oxychloride (POCl₃) | A powerful and common reagent for the deoxychlorination of heteroaromatic hydroxyl compounds. |

| Solvent | Neat POCl₃ or an inert high-boiling solvent (e.g., sulfolane) | Using excess POCl₃ as the solvent is common. An inert solvent can also be used. |

| Temperature | Reflux (typically 80-110 °C) | Heat is required to drive the chlorination reaction. Careful temperature control is needed to prevent decomposition. researchgate.netresearchgate.net |

| Additives | Catalytic amounts of a tertiary amine (e.g., N,N-dimethylaniline) or DMF | Can accelerate the reaction. researchgate.netresearchgate.net |

| Work-up | Careful quenching with ice/water | The excess POCl₃ must be decomposed cautiously due to its high reactivity with water. |

When scaling up the chlorination step, the handling of large quantities of the highly reactive and corrosive POCl₃ presents significant safety challenges. Efficient fume hoods and personal protective equipment are essential. The quenching process can be highly exothermic and requires careful control of the addition rate and efficient cooling to prevent runaway reactions. The purification of the final product often involves extraction and chromatography to remove any remaining impurities and byproducts.

Chemical Reactivity and Strategic Derivatization of 3 Chloro 6 Fluoroquinoxalin 2 1h One Systems

Selective Modification of the Chloronitrone Unit

The term "chloronitrone" refers to the reactive moiety formed by the C-3 chloro group and the N-4 oxide in 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide. researchgate.net This unit is highly susceptible to modification, providing a primary avenue for introducing structural diversity.

The chlorine atom at the C-3 position of the quinoxalinone ring is activated towards nucleophilic displacement. This reactivity is a cornerstone for synthesizing a wide array of 3-substituted derivatives. A variety of nitrogen-containing nucleophiles, including aromatic and aliphatic amides, lactams, carbamates, and NH-containing azoles, can be coupled at this position. nih.gov

An efficient method for this transformation involves a palladium-catalyzed coupling reaction. nih.govresearchgate.net Typically, the reaction is carried out using a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable ligand such as Xantphos, and a base like potassium carbonate (K₂CO₃) in a solvent like dioxane. nih.gov These conditions facilitate the rapid and clean formation of 3-N-substituted quinoxalinone products in good to excellent yields. nih.gov The traditional synthesis of 3-aminoquinoxalin-2(1H)-ones often relies on the cross-coupling of 3-chloroquinoxalinones with amino nucleophiles catalyzed by transition metals. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the C-3 Position of 3-Chloroquinoxalinones

| Nucleophile | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Amides (Aromatic/Aliphatic) | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 3-Amido-quinoxalinone | Good to Excellent | nih.gov |

| Lactams | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 3-(Lactam-N-yl)-quinoxalinone | Good to Excellent | nih.gov |

| Carbamates | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 3-(Carbamoyl)-quinoxalinone | Good to Excellent | nih.gov |

The chloronitrone unit can undergo aroylation through reactions catalyzed by N-heterocyclic carbenes (NHCs). Starting from 2-chloro-3-(cyclopentyloxy)-7-fluoroquinoxaline 1-oxide, aroylation at the C-3 position can be achieved using various aromatic aldehydes. researchgate.net This reaction is typically performed in the presence of an NHC precursor, such as 1,3-dimethylimidazolium (B1194174) iodide. The process demonstrates a broad tolerance for different aldehydes, leading to the synthesis of the corresponding 3-aroyl-quinoxaline N-oxides in yields up to 87%. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective. mdpi.com This methodology allows for the introduction of aryl and other organic fragments onto the quinoxalinone core.

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the final product and regenerate the catalyst. mdpi.com While specific examples for this compound are specialized, the arylation of quinoxalin-2(1H)-ones is a well-established strategy. organic-chemistry.org These reactions can be performed using diaryliodonium triflates as the aryl source under photoredox catalysis, offering mild conditions and high functional group tolerance. organic-chemistry.org The development of heterogeneous palladium catalysts and the use of micellar catalysis in water are advancing the sustainability of these transformations. youtube.com

Table 2: General Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Reference |

|---|---|---|---|---|---|

| 3-Chloroquinoxalinone | Arylboronic Acid | Pd(0) complex (e.g., Pd(dppf)Cl₂) | Inorganic Base (e.g., Na₂CO₃) | 3-Aryl-quinoxalinone | mdpi.com |

Functionalization at the Amide Nitrogen (N-1) Position

The amide nitrogen at the N-1 position of the quinoxalinone ring system is another key site for derivatization. researchgate.net Alkylation at this position can significantly alter the molecule's properties. The selective functionalization at the N-1 position of this compound 4-oxide has been successfully demonstrated. researchgate.net

The alkylation of related heterocyclic systems like 2-pyridones and 2(1H)-quinolinones often yields a mixture of N- and O-alkylated products. nih.gov The choice of reaction conditions, particularly the base and solvent, is crucial for achieving regioselectivity. For instance, using the alkali salt of 2-pyridone in DMF typically favors N-alkylation, whereas using the silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov For some complex quinolinone-like structures, treatment with bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkyl halide can result in selective O-alkylation. nih.gov However, for the this compound system, specific conditions can be optimized to direct functionalization to the N-1 amide site. researchgate.net Recent research has also explored visible-light-induced C-3 alkylation, highlighting the diverse strategies available for modifying the quinoxalinone scaffold. nih.gov

Transformation of the 4-Oxide Moiety

The N-oxide group in quinoxaline (B1680401) N-oxides is not merely a passive substituent; it is a reactive functional group that plays a significant role in the molecule's chemistry and biological activity. nih.govnih.gov The reduction of the N-oxide fragment holds considerable synthetic value for preparing various quinoxaline derivatives. nih.govmdpi.com

Deoxygenation of the N-oxide can be accomplished using a range of reducing agents. mdpi.com These include trivalent phosphorus compounds, sodium dithionite, catalytic hydrogenation, and complex metal hydrides. mdpi.comcapes.gov.br However, the choice of reagent must be made carefully, as some conditions can lead to over-reduction, yielding dihydro- or tetrahydroquinoxalines, or may only reduce one of two N-oxide groups in a quinoxaline-1,4-dioxide system. mdpi.com The deoxygenation of 3-(α-hydroxyalkyl)-quinoxaline-1-oxides can be induced by an alkali, providing a useful synthetic route to certain quinoxaline derivatives. capes.gov.br The presence of the N-oxide group is often crucial for the biological activity of these compounds, and its removal can lead to a decrease or loss of activity. nih.gov

Ring System Transformations and Heterocyclic Annulation Strategies

Altering the core ring system through transformations or by fusing new rings (annulation) represents an advanced strategy for exploring novel chemical space. researchgate.net These modifications can lead to entirely new classes of compounds with unique properties.

Ring annulation reactions build additional heterocyclic rings onto the existing quinoxalinone framework. Several methods have been developed for this purpose:

Electrochemical Annulation: Tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones can be synthesized from quinoxalin-2(1H)-ones through an electrochemical annulation with N-arylglycines. This method is environmentally friendly, using electrons as a traceless redox reagent. acs.org

Gold-Catalyzed Annulation: Diethynyl quinoxalines can undergo gold-catalyzed annulation to form quinoxaline-fused pentalenes. These reactions may require elevated temperatures to overcome the inhibitory effects of the nitrogen atoms on the gold catalyst. nih.gov

Cobalt-Catalyzed Annulation: A straightforward synthesis of quinoxalines can be achieved through the cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes, using molecular oxygen as the terminal oxidant under mild conditions. researchgate.net

[3+2] Annulation: Annulation reactions involving nitroalkenes are a versatile method for constructing five-membered nitrogen heterocycles, offering pathways to pyrroles, pyrazoles, and imidazoles fused to other systems. chim.it

These strategies demonstrate the vast potential for elaborating the quinoxalinone core into more complex, polycyclic heterocyclic systems.

Exploration of Novel Reaction Pathways (e.g., Photocatalytic Approaches)

The exploration of novel reaction pathways for the derivatization of the this compound scaffold has gained significant momentum, with a particular focus on photocatalytic approaches. These methods offer green, efficient, and highly selective alternatives to traditional synthetic protocols, enabling the formation of a diverse array of functionalized quinoxalinone derivatives under mild reaction conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones. These reactions are often initiated by the photoexcitation of a photocatalyst, which then engages in a single-electron transfer (SET) process to generate reactive radical intermediates. For instance, research has demonstrated the utility of organic dyes and metal complexes in catalyzing the C3-functionalization of the quinoxalinone core.

One notable advancement is the visible-light-induced three-component 1,2-di(hetero)arylation of styrenes, utilizing quinoxalin-2(1H)-ones and thianthrenium salts. acs.org In this process, the photoexcited quinoxalin-2(1H)-one acts as a photocatalyst, initiating a single-electron transfer to the aryl thianthrenium salt. This generates an aryl radical that subsequently undergoes a cascade of additions to styrenes and the quinoxalin-2(1H)-one. acs.org While this study did not specifically report the use of this compound, its broad substrate scope for quinoxalin-2(1H)-ones suggests the potential applicability of this methodology.

Furthermore, direct C-H functionalization of quinoxalin-2(1H)-ones has been achieved through various photocatalytic strategies, including arylation, alkylation, and phosphonation. For example, a visible-light-induced C-H arylation of quinoxalin-2(1H)-ones has been developed using eosin (B541160) Y and potassium iodide as photocatalysts, reacting with phenylhydrazine (B124118) hydrochloride to yield 3-arylated products with high selectivity. rsc.org The proposed mechanism involves the formation of a benzene radical, which then undergoes a radical substitution reaction with the electron-deficient quinoxalin-2(1H)-one. rsc.org

In a similar vein, catalyst- and additive-free visible-light-driven radical C3–H alkylation of quinoxalin-2(1H)-one derivatives has been successfully developed, showcasing the inherent photoreactivity of the quinoxalinone scaffold. mdpi.com The phosphonation of quinoxalin-2(1H)-ones has also been accomplished under aerobic, metal-free conditions using visible light, proceeding through a radical mechanism. researchgate.net

Heterogeneous photocatalysis offers the advantage of easy catalyst separation and recycling. Studies have employed graphitic carbon nitride (g-C3N4) as a recyclable, metal-free photocatalyst for various transformations of quinoxalin-2(1H)-ones, including hydroxylation and divergent reactions with N-arylglycines under visible light. Another approach utilized two-dimensional imine-linked covalent organic frameworks (2D-COF-5) as heterogeneous photocatalysts for the synthesis of C3 trifluoroalkyl and trifluoroalkenyl quinoxalin-2(1H)-one derivatives.

The following tables summarize representative examples of photocatalytic functionalizations of the quinoxalin-2(1H)-one core, which could potentially be adapted for this compound.

Table 1: Photocatalytic C3-Arylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Derivative | Aryl Source | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine hydrochloride | Eosin Y, KI | DMSO | Blue LED | 85 | rsc.org |

| 2 | 1-Ethylquinoxalin-2(1H)-one | 4-Methoxyphenylhydrazine hydrochloride | Eosin Y, KI | DMSO | Blue LED | 82 | rsc.org |

Table 2: Photocatalytic C3-Alkylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Derivative | Alkyl Source | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Methylquinoxalin-2(1H)-one | Cyclohexane | 9-Mesityl-10-methylacridinium perchlorate | CH2Cl2 | Blue LED | 75 | |

| 2 | 1-Phenylquinoxalin-2(1H)-one | Tetrahydrofuran | 9-Mesityl-10-methylacridinium perchlorate | CH2Cl2 | Blue LED | 88 |

Table 3: Photocatalytic C3-Phosphonation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2(1H)-one Derivative | Phosphonate Source | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-Methylquinoxalin-2(1H)-one | Diethyl phosphite | None | CH3CN | Blue LED | 85 | researchgate.net |

| 2 | 1-Ethylquinoxalin-2(1H)-one | Diphenyl phosphite | None | CH3CN | Blue LED | 82 | researchgate.net |

While direct photocatalytic derivatization of this compound is not extensively documented in the reviewed literature, the successful application of these novel, visible-light-mediated pathways to a wide range of substituted quinoxalinones strongly suggests their potential for the strategic functionalization of this specific scaffold. Future research in this area is anticipated to further expand the synthetic toolbox for creating novel derivatives with diverse applications.

Computational and Theoretical Investigations of 3 Chloro 6 Fluoroquinoxalin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of molecular systems. For complex heterocyclic compounds like 3-chloro-6-fluoroquinoxalin-2(1H)-one, DFT calculations provide a theoretical framework to rationalize their observed reactivity. Research indicates that the electronic properties of the polyfunctionalized this compound 4-oxide have been computed using DFT to provide a reasonable explanation for its unique reactivity, which allows for selective modifications at different positions. researchgate.net

Analysis of Molecular Orbitals and Charge Distribution

The distribution of electrons within a molecule is fundamental to its chemical nature. DFT calculations are frequently used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the charge distribution across the atomic centers.

The energies of HOMO and LUMO are critical in defining a molecule's ability to donate or accept electrons. A low HOMO-LUMO energy gap is generally associated with higher chemical reactivity. While specific values for this compound are not detailed in the available literature, studies on analogous quinoxaline (B1680401) derivatives provide insight into the expected findings. For instance, DFT calculations on similar heterocyclic systems are used to identify reactive sites. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the carbonyl and imine functionalities, create a distinct electronic landscape that governs its reactivity.

Illustrative Data from a DFT Study on a Related Quinoxaline Derivative: The following table contains example data for illustrative purposes and does not represent the specific values for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are not limited to static molecules; they are also extensively used to map out reaction pathways and identify the transition states that connect reactants to products. This provides a deeper understanding of the reaction mechanism, including the activation energies that determine the reaction rate. For this compound, which serves as a precursor for a variety of derivatives, understanding the mechanisms of its transformations is key to optimizing synthetic routes. researchgate.net

Computational studies can model the approach of a nucleophile or electrophile and calculate the energy profile of the subsequent reaction. This allows for the prediction of the most favorable reaction pathway among several possibilities. For example, the selective modification of this compound 4-oxide at either the chloronitrone or the amide units has been rationalized through such computational analyses. researchgate.net

Prediction of Reactivity Patterns and Regioselectivity

A significant outcome of computational analysis is the prediction of how and where a molecule will react. The electronic properties derived from DFT, such as the frontier molecular orbitals and atomic charges, are direct indicators of reactivity and regioselectivity.

For this compound, the calculated electron density maps would highlight the most electron-deficient and electron-rich regions. The carbon atom attached to the chlorine atom (C3 position) is expected to be highly electrophilic and thus a prime target for nucleophilic substitution, a common reaction for this class of compounds. The regioselectivity of reactions on the benzene (B151609) ring portion of the molecule is influenced by the activating or deactivating effects of the fluorine atom and the fused heterocyclic ring, which can also be quantified through computational methods. The unique reactivity of the compound, as explained by DFT, allows for the synthesis of a wide array of new quinoxaline derivatives with specific substitution patterns. researchgate.net

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule, including its possible conformations, plays a significant role in its reactivity and interactions with other molecules. Conformational analysis involves identifying the stable conformers of a molecule and the energy barriers between them. While specific conformational studies on this compound are not prominently featured in the searched literature, this type of analysis is standard in the computational study of organic molecules.

Molecular modeling techniques, which encompass everything from simple molecular mechanics to high-level quantum chemical calculations, can be used to visualize the molecule's shape and steric properties. For a relatively rigid system like the quinoxalinone core, the conformational flexibility would primarily arise from any substituents attached to the ring system. Understanding the preferred three-dimensional arrangement is crucial for applications such as drug design, where the molecule's shape determines its ability to bind to a biological target.

Application of Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the computational analysis of a molecule's electronic structure. These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure with physical properties or biological activity.

Commonly used quantum chemical descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors can be calculated from the HOMO and LUMO energies. By correlating these values with experimentally observed reactivity for a series of related compounds, researchers can develop predictive models. For instance, a QSAR study on quinoxaline derivatives could predict their reactivity in a particular reaction based on their calculated quantum chemical descriptors. researchgate.netmdpi.com

Table of Key Quantum Chemical Descriptors and Their Formulas:

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ2 / (2η) |

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-chloro-6-fluoroquinoxalin-2(1H)-one, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons on the quinoxalinone ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.org The exact chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their position relative to the fluorine, chlorine, and carbonyl substituents. The proton at the N1 position (N-H) would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10.0 ppm, a characteristic feature for amide protons in quinoxalinone systems. tandfonline.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The Attached Proton Test (APT) experiment is particularly useful as it differentiates between carbon atoms based on the number of attached protons. In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) (CH₂) groups typically appear with opposite phase to those of methine (CH) and methyl (CH₃) groups. For this compound, this would allow for the clear identification of the two quaternary carbons of the pyrazinone ring (C2 and C3), the four aromatic CH carbons, and the two aromatic quaternary carbons (one bearing fluorine and the other part of the ring junction). The carbonyl carbon (C=O) at the C2 position is expected to resonate at a highly deshielded chemical shift, often in the range of 150-165 ppm. tandfonline.comrsc.org The carbon atom bearing the chlorine (C3) and the one bearing the fluorine (C6) would also show characteristic shifts influenced by the electronegativity and coupling effects of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical shifts for quinoxalinone derivatives and substituent effects. Actual experimental values may vary.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / APT Phase |

|---|---|---|---|

| N1-H | ¹H | > 10.0 | Broad Singlet |

| H5, H7, H8 | ¹H | 7.0 - 8.0 | Doublet, Doublet of Doublets |

| C2 | ¹³C | ~155 | Positive (Quaternary C) |

| C3 | ¹³C | ~154 | Positive (Quaternary C) |

| C5, C7, C8 | ¹³C | 115 - 135 | Negative (CH) |

| C6 | ¹³C | ~155-160 (with C-F coupling) | Positive (Quaternary C) |

| C4a, C8a | ¹³C | 125 - 135 | Positive (Quaternary C) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) allow for the gentle ionization of the molecule, typically forming a protonated molecular ion [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) with very high precision, enabling the determination of the molecular formula by matching the experimental mass to the theoretical mass.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For quinoxalinone derivatives, characteristic fragmentation pathways often involve the loss of small, stable molecules. For this compound, potential fragmentation could include the loss of carbon monoxide (CO) from the carbonyl group, or the loss of a chlorine radical (Cl•). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the main [M]⁺ peak.

Table 2: HRMS Data for this compound

| Parameter | Information |

|---|---|

| Molecular Formula | C₈H₄ClFN₂O |

| Calculated Monoisotopic Mass | 198.0047 Da |

| Expected [M+H]⁺ Ion (ESI-MS) | 199.0125 m/z |

| Key Fragmentation Pathways | Loss of CO, Loss of Cl |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. tandfonline.com This technique can unambiguously determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

To perform SCXRD, a high-quality single crystal of the compound is required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. For quinoxaline (B1680401) derivatives, SCXRD studies have confirmed their planar or near-planar bicyclic core and have detailed how substituents influence the crystal packing through interactions like hydrogen bonding and π–π stacking. tandfonline.comtandfonline.comrsc.org While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. The quinoxaline ring system would be essentially planar. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the N-H group and the carbonyl oxygen, as well as potential halogen bonding interactions involving the chlorine atom.

Table 3: Representative Crystallographic Data for a Quinoxaline Derivative Note: This table presents example data for a related quinoxaline derivative to illustrate the type of information obtained from an SCXRD experiment, as specific data for this compound is not available.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 14.567 |

| β (°) | 95.45 |

| Volume (ų) | 1262.1 |

| Z (Molecules per unit cell) | 4 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would show characteristic absorption bands confirming key structural features. A strong absorption band between 1650 and 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the amide group. tandfonline.com The N-H stretching vibration would likely appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1620 cm⁻¹ range. mdpi.com The C-F and C-Cl stretching vibrations would also be present, typically in the fingerprint region below 1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Quinoxalin-2(1H)-one and its derivatives typically exhibit multiple absorption bands in the UV-Vis region. nih.gov These absorptions are due to π → π* and n → π* electronic transitions within the conjugated aromatic system. Studies on similar quinoxalinone derivatives show strong absorption peaks around 280 nm and between 320-350 nm, which are attributed to π → π* transitions of the conjugated system. nih.govresearchgate.net The n → π* transition, which is typically weaker, is often observed as a shoulder on the longer-wavelength π → π* band. nih.gov

Table 4: Expected Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Feature | Expected Range |

|---|---|---|

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ |

| C=O Stretch | 1650 - 1700 cm⁻¹ | |

| C=C / C=N Stretch | 1400 - 1620 cm⁻¹ | |

| C-F / C-Cl Stretch | < 1300 cm⁻¹ | |

| UV-Vis | π → π* Transition | ~280 nm, 320-350 nm |

| n → π* Transition | ~340-360 nm (often as a shoulder) |

Future Directions and Research Opportunities

Exploration of Novel Catalyst Systems for Enhanced Synthesis

The classical synthesis of quinoxalines often involves the condensation of o-phenylenediamines with dicarbonyl compounds, a method that can require high temperatures and strong acid catalysts. nih.gov The future synthesis of 3-chloro-6-fluoroquinoxalin-2(1H)-one and its analogs could benefit significantly from the exploration of advanced catalytic systems that offer milder reaction conditions, higher efficiency, and improved sustainability.

Research should focus on adapting and optimizing various modern catalysts for the synthesis of this specific quinoxalinone. Promising avenues include:

Heterogeneous and Recyclable Catalysts: Systems like alumina-supported heteropolyoxometalates have demonstrated high yields for quinoxaline (B1680401) synthesis at room temperature. nih.gov Investigating catalysts such as TiO2-Pr-SO3H, montmorillonite (B579905) K-10, and cellulose (B213188) sulfuric acid could lead to greener, more cost-effective production methods. nih.gov

Metal-Catalyzed Reactions: Palladium-catalyzed reductive annulation of catechols and nitroarylamines has emerged as a straightforward route to novel quinoxaline derivatives. rsc.org Exploring similar metal-catalyzed cross-coupling and annulation strategies could provide direct access to complex derivatives of this compound.

Organocatalysis: The use of simple organic molecules as catalysts, such as pyridine, has been shown to be effective in certain quinoxaline syntheses. nih.gov Further investigation into novel organocatalysts could provide metal-free alternatives, reducing cost and potential metal contamination in the final products. mtieat.org

Catalyst-Free Approaches: Recent developments have shown the feasibility of synthesizing certain quinoxalinone derivatives, such as 3-alkylaminoquinoxaline-2(1H)-thiones, under catalyst-free conditions in environmentally benign solvents like ethanol. acs.org Exploring the applicability of such protocols for the target compound could simplify synthetic procedures significantly.

Development of Stereoselective Synthetic Approaches

The introduction of chirality into the quinoxalinone scaffold can have profound effects on biological activity. Currently, the synthesis of chiral derivatives of this compound is an underexplored area. Future research should aim to develop stereoselective methods to control the three-dimensional architecture of newly synthesized compounds.

Key research opportunities include:

Asymmetric Hydrogenation: Drawing inspiration from molybdenum-catalyzed asymmetric hydrogenation of arenes, research could focus on developing chiral catalysts capable of stereoselectively reducing the quinoxaline ring system or substituents attached to it. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the quinoxalinone core or to introduce chiral substituents.

Diastereoselective Reactions: For substrates containing existing stereocenters, developing reactions that selectively form one diastereomer over another. For instance, diastereoselective hydrogenation using catalysts like Pd/C or Crabtree's catalyst has been successful in related heterocyclic systems and could be adapted. elsevierpure.com

Stereodivergent Synthesis: Creating methodologies that allow for the selective synthesis of either cis- or trans-isomers of substituted quinoxalinones, potentially through the strategic use of different catalysts on a common intermediate. elsevierpure.com

Integration of Advanced Computational Methods for De Novo Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by guiding the design of novel molecules with desired properties. universiteitleiden.nl For this compound, computational methods can be pivotal in designing the next generation of derivatives.

Future research should integrate the following computational approaches:

Density Functional Theory (DFT) Calculations: As has been done for the related 4-oxide derivative, DFT can be used to compute the electronic properties of this compound. researchgate.net This provides a rational basis for understanding its reactivity and for predicting how structural modifications will influence its chemical behavior.

Structure-Based and Ligand-Based De Novo Design: Utilizing algorithms that can "grow" or "evolve" new molecular structures within a target's binding site (structure-based) or based on the features of known active molecules (ligand-based). universiteitleiden.nlspringernature.com These methods can generate novel scaffolds and substitution patterns that might not be conceived through traditional chemical intuition.

Machine Learning and AI: Employing deep learning architectures such as recurrent neural networks (RNNs) and generative adversarial networks (GANs) to explore the vast chemical space and design molecules with optimized properties, including bioactivity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. universiteitleiden.nlnih.gov

Virtual High-Throughput Screening (vHTS): Creating virtual libraries of derivatives of this compound and using docking simulations to screen them against biological targets of interest, prioritizing the most promising candidates for synthesis.

Expansion of Derivatization Strategies to Access Underexplored Chemical Spaces

The this compound core is a versatile template amenable to a wide range of chemical modifications. Expanding the portfolio of derivatization reactions is crucial for accessing novel chemical matter and for structure-activity relationship (SAR) studies. nih.gov

Prospective research should focus on:

Selective Functionalization: Building on work with the corresponding 4-oxide, which was selectively modified at the chloronitrone and amide units, similar strategies can be developed for this compound itself. researchgate.net The chlorine at the C3-position is a key handle for nucleophilic substitution reactions with amines, thiols, and alcohols.

Direct C-H Functionalization: Recent advances in the direct C-H functionalization of quinoxalin-2(1H)-ones via multi-component tandem reactions offer a powerful, atom-economical way to introduce new substituents without pre-functionalization. nih.gov Applying these methods to the C-H bonds on the benzene (B151609) ring of the target compound could rapidly generate diverse libraries.

Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups at the C3-position (after substitution of the chlorine) or at other positions on the aromatic ring.

Formation of Fused Heterocyclic Systems: Using the existing functional groups as anchor points to build additional rings, thereby creating more complex and rigid polycyclic structures. For example, reacting the chloro-substituent with a binucleophile like hydrazine (B178648) can lead to fused triazolo- or tetrazoloquinoxaline systems. nih.gov

Methodological Advancements in High-Throughput Synthesis and Characterization

To efficiently explore the chemical space around this compound, a shift towards high-throughput and parallel synthesis methodologies is necessary. This allows for the rapid generation of large libraries of compounds for screening and optimization.

Future efforts should include:

Parallel Synthesis Adaptation: Modifying existing synthetic protocols for use in parallel synthesis platforms. This involves optimizing reactions to proceed cleanly with minimal purification, often using solid-supported reagents or scavengers to simplify workup.

Flow Chemistry: Developing continuous flow processes for the synthesis of the quinoxalinone core and its subsequent derivatization. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, and is well-suited for automated production.

High-Throughput Characterization: Integrating rapid analytical techniques into the workflow. This includes using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for automated purity assessment and structural confirmation of library members. nih.gov

Automated Purification: Implementing automated flash chromatography or mass-directed preparative HPLC systems to accelerate the purification of compound libraries, which is often a major bottleneck in the discovery process.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-6-fluoroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis of fluorinated and chlorinated quinoxalinones typically involves halogenation or cross-coupling reactions. For example, trifluoromethylation of quinoxalin-2(1H)-ones can be achieved using CFSONa and ammonium persulfate under mild conditions (60°C, 12 hours), yielding products with 75–92% efficiency . To introduce chlorine and fluorine substituents, stepwise halogenation or directed ortho-metalation strategies may be employed. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in halogenation.

- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity for chloro/fluoro substitution.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-halogenation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous compounds (e.g., 6-fluoroquinolin-2(1H)-one), the following precautions apply:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood due to potential inhalation hazards .

- Storage : Store at –20°C in airtight containers to prevent degradation .

- First aid : Immediate rinsing with water for 15 minutes if exposed to skin/eyes, followed by medical consultation .

Advanced Research Questions

Q. How can X-ray crystallography and computational tools resolve the structural ambiguities of this compound?

Crystallographic refinement using SHELXL (via the WinGX suite) is standard for small-molecule analysis . Key steps include:

Data collection : High-resolution (≤ 0.8 Å) data minimizes errors in electron density maps.

Structure solution : Use SHELXD for phase problem resolution in halogen-rich compounds .

Validation : Check for geometric outliers (e.g., bond lengths, angles) with PLATON to ensure CIF reliability .

Visualization : ORTEP-3 generates publication-quality thermal ellipsoid diagrams, highlighting substituent orientations (e.g., Cl/F positions) .

Q. What methodologies are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

Design assays based on structural analogs (e.g., MHY2251, a SIRT1 inhibitor):

- Target selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases, oxidoreductases).

- Fluorescence-based assays : Monitor enzyme activity via fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases).

- Dose-response analysis : Use IC curves (0.1–100 μM range) to quantify potency .

- Molecular docking : Tools like AutoDock Vina predict binding modes, leveraging the electron-withdrawing effects of Cl/F substituents .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) by observing peak coalescence at elevated temperatures.

- DFT calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-311+G**) with experimental data to validate conformers .

- Twinned crystal analysis : Use SHELXL ’s TWIN/BASF commands to refine structures with overlapping diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.